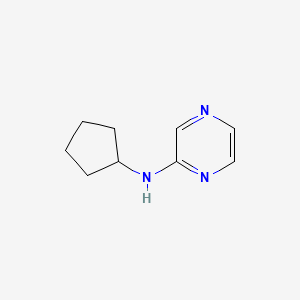

N-cyclopentylpyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-4-8(3-1)12-9-7-10-5-6-11-9/h5-8H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVQJYQRQWLZDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopentylpyrazin 2 Amine and Its Functionalized Analogues

Direct Synthetic Routes to N-Cyclopentylpyrazin-2-amine

The direct formation of the C-N bond between a pyrazine (B50134) core and a cyclopentylamino group is most commonly achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Amination Reactions of Halogenated Pyrazine Precursors

The reaction of a halogenated pyrazine, typically 2-chloropyrazine (B57796) or 2-bromopyrazine, with cyclopentylamine (B150401) serves as a primary route to this compound. This transformation can be accomplished through either a direct nucleophilic aromatic substitution (SNAr) or, more efficiently, via a palladium-catalyzed process known as the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This reaction utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with an aryl halide. While direct SNAr reactions of 2-chloropyrazine with amines are possible, they often require harsh conditions and can be limited by the nucleophilicity of the amine and the electronic properties of the pyrazine ring. researchgate.net Palladium-catalyzed methods offer a more general and efficient alternative, proceeding under milder conditions with a broader substrate scope. mit.edunih.gov

A typical reaction setup involves the treatment of 2-chloropyrazine with cyclopentylamine in the presence of a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or a pre-formed palladium-ligand complex, a suitable phosphine ligand, and a base in an inert solvent.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 2-Chloropyrazine with Cyclopentylamine

| Parameter | Condition |

| Halogenated Pyrazine | 2-Chloropyrazine |

| Amine | Cyclopentylamine |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | Xantphos, XPhos, or BrettPhos |

| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ |

| Solvent | Toluene, Dioxane, or THF |

| Temperature | 80-110 °C |

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst system and reaction conditions. bristol.ac.ukresearchgate.net The selection of the phosphine ligand is particularly crucial and can significantly impact the reaction rate and yield. Bulky, electron-rich phosphine ligands, such as Xantphos, XPhos, and BrettPhos, have been shown to be highly effective in promoting the amination of heteroaryl chlorides. youtube.com

The choice of base is also critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly employed to facilitate the deprotonation of the amine and the subsequent formation of the palladium-amido complex. nih.gov However, weaker bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective, particularly when dealing with base-sensitive functional groups. mit.edu

Solvent selection is another important parameter to consider. Aprotic solvents like toluene, dioxane, and tetrahydrofuran (B95107) (THF) are typically used to ensure the solubility of the reactants and the stability of the catalyst system. bristol.ac.uk The reaction temperature is generally elevated to drive the reaction to completion, with typical temperatures ranging from 80 to 110 °C. Optimization of these parameters through systematic screening is often necessary to achieve the highest possible yield and purity of this compound.

Synthesis of Advanced Derivatives Incorporating the this compound Moiety

The this compound core can be further functionalized to generate a diverse range of advanced derivatives with tailored properties.

Pyrazine-2-carboxamide Derivatives

A common strategy for elaborating the this compound scaffold is the introduction of a carboxamide functionality at the 2-position of the pyrazine ring.

Pyrazine-2-carboxamide derivatives can be synthesized by reacting an appropriately substituted pyrazine-2-carboxylic acid with an amine. researchgate.netnih.govnih.gov In the context of derivatives of this compound, this would involve the acylation of the secondary amine.

A standard method for this transformation is the conversion of a pyrazine-2-carboxylic acid to its corresponding acid chloride, followed by reaction with this compound. The acid chloride is typically generated by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. nih.govimist.ma The subsequent reaction with the amine is usually carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Table 2: General Procedure for the Synthesis of Pyrazine-2-carboxamide Derivatives

| Step | Reagents and Conditions |

| 1. Acid Chloride Formation | Pyrazine-2-carboxylic acid, SOCl₂ or (COCl)₂, Toluene, Reflux |

| 2. Amide Bond Formation | This compound, Pyridine or Et₃N, Acetone or CH₂Cl₂, Room Temperature |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, provide a powerful tool for the introduction of aryl or heteroaryl substituents onto the pyrazine ring of this compound derivatives. mdpi.comnih.govnih.gov This reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or boronic ester) with a halide or triflate.

For the synthesis of advanced derivatives, a halogenated N-cyclopentylpyrazin-2-carboxamide precursor would be required. For instance, a 5-bromo-N-cyclopentylpyrazin-2-carboxamide derivative could be coupled with a variety of arylboronic acids to introduce diverse substituents at the 5-position of the pyrazine ring.

The Suzuki coupling reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor and a phosphine ligand. mdpi.comclockss.org A base is required to activate the organoboron reagent.

Table 3: Typical Conditions for Suzuki Coupling on a Halogenated Pyrazine Scaffold

| Parameter | Condition |

| Halogenated Pyrazine | 5-Bromo-N-cyclopentylpyrazin-2-carboxamide derivative |

| Boronic Acid | Arylboronic acid |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Base | K₂CO₃, Na₂CO₃, or K₃PO₄ |

| Solvent | Dioxane/Water, Toluene/Water, or DME |

| Temperature | 80-100 °C |

The versatility of the Suzuki coupling allows for the synthesis of a vast library of functionalized this compound derivatives with potential applications in various fields of chemical research.

Pyrazine-Containing 1,2,3-Triazole and 1,2,4-Triazol-5-amine Analogues

The incorporation of triazole rings, both 1,2,3- and 1,2,4-isomers, onto a pyrazine scaffold introduces significant structural diversity and has been a subject of interest in medicinal chemistry. Synthetic strategies often involve building the triazole ring onto a pre-existing pyrazine derivative or constructing the pyrazine ring from a triazole precursor.

Cyclocondensation reactions are a cornerstone for the synthesis of fused heterocyclic systems, including pyrazine-containing triazoles.

For the synthesis of pyrazine-containing 1,2,4-triazol-5-amine analogues , a key strategy involves the cyclocondensation of an aminoguanidine (B1677879) derivative with a pyrazine-derived anhydride (B1165640). For instance, the reaction of pyrazine-2,3-dicarboxylic anhydride with aminoguanidine hydrochloride can be controlled to yield key intermediates. Subsequent controlled thermal decarboxylation and cyclocondensation or exclusive cyclocondensation can lead to the formation of pyrazine-substituted aminotriazoles acs.org. This method allows for the regioselective formation of the desired triazole ring system attached to the pyrazine core. A study detailed the synthesis of amide-functionalized 1,2,4-triazol-5-amines possessing a pyrazinyl moiety, showcasing the utility of this approach acs.org. The process began with the reaction of an anhydride with aminoguanidine hydrochloride to form a key intermediate, which then underwent cyclocondensation to form the aminotriazole ring acs.org.

For the construction of 1,2,3-triazole-fused pyrazines , two common methods are employed. The first involves the cyclization of a heterocyclic diamine with a nitrite (B80452) source. The second, more frequent approach, is the reaction of a 1,2-dicarbonyl compound with a 4,5-diamino-1,2,3-triazole mdpi.comnih.gov. This latter method involves the condensation of the two components to form the fused pyrazine ring. For example, 4,5-diamino-1,2,3-1H-triazole can be condensed with various 1,2-dicarbonyl compounds like glyoxal (B1671930) or benzil (B1666583) to afford 1H-1,2,3-triazolo[4,5-b]pyrazines mdpi.com.

Table 1: Examples of Cyclocondensation Reactions for Pyrazine-Triazole Synthesis

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Pyrazine-2,3-dicarboxylic anhydride, Aminoguanidine HCl | Controlled temperature and base | Pyrazinyl-1,2,4-triazol-5-amine | acs.org |

| 4,5-Diamino-1,2,3-triazole, 1,2-Dicarbonyl compound | Condensation | 1H-1,2,3-Triazolo[4,5-b]pyrazine | mdpi.comnih.gov |

| 2-Azido-3-chloropyrazine, Pyrazole (B372694)/1,2,4-triazole | Amination, then cyclization with loss of N₂ | Azapentalene inner salt | mdpi.com |

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and they have been applied to the synthesis of triazole-containing heterocycles. These reactions are valued for their operational simplicity and reduction of reaction times researchgate.net.

The "click" reaction, a copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent example of a reaction often used in a multicomponent fashion to generate 1,2,3-triazoles orientjchem.org. A one-pot, three-component synthesis of highly substituted 1,2,3-triazole derivatives has been described, starting from a pyrazole aldehyde, which demonstrates the feasibility of using heterocyclic aldehydes in such reactions orientjchem.org. This methodology can be conceptually extended to pyrazine aldehydes for the synthesis of pyrazine-substituted 1,2,3-triazoles.

MCRs that lead to pyrazole synthesis, a related five-membered nitrogen heterocycle, often involve the in-situ generation of 1,3-dielectrophiles followed by cyclocondensation with hydrazines beilstein-journals.orgnih.gov. These strategies highlight the potential for developing novel MCRs for pyrazine-containing triazoles by carefully selecting the appropriate starting materials that contain the pyrazine motif.

Other Functionalization Pathways for Pyrazine-Amine Scaffolds

Direct functionalization of a pre-formed pyrazine ring is a common and versatile approach to introduce the desired cyclopentylamino group and other functionalities.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of this compound. This reaction typically involves the displacement of a halide, most commonly chloride, from a chloropyrazine with cyclopentylamine. The electron-deficient nature of the pyrazine ring facilitates nucleophilic attack, particularly when activated by the ring nitrogen atoms nih.gov.

The reaction of 2-chloropyrazine with an amine like cyclopentylamine would proceed via an SNAr mechanism to yield this compound. The reaction conditions, such as solvent and base, can influence the reaction rate and yield. Various displacement reactions on chloropyrazines have been reported with nucleophiles such as sodium methoxide (B1231860) and sodium benzyl (B1604629) oxide rsc.org. While specific conditions for cyclopentylamine are not detailed in the provided context, the general reactivity of chloropyrazines towards amine nucleophiles is well-established nih.govresearchgate.net.

Table 2: General Conditions for Nucleophilic Aromatic Substitution on Chloropyrazines

| Substrate | Nucleophile | General Conditions | Product |

|---|---|---|---|

| 2-Chloropyrazine | Cyclopentylamine | Heat, with or without a base, in a suitable solvent (e.g., ethanol, DMF) | This compound |

| 2,3-Dichloropyrazine | Sodium benzyl oxide | Boiling benzene (B151609) or xylene | 2,3-Dibenzyloxypyrazine or 1,4-Dibenzylpyrazine-2(1H),3(4H)-dione |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds wikipedia.orglibretexts.org. It is particularly useful for coupling amines with aryl halides that are not sufficiently reactive for traditional SNAr reactions. This methodology allows for the facile synthesis of aryl amines under relatively mild conditions wikipedia.org.

While the outline specifies N-aryl derivatives, the principles of Buchwald-Hartwig amination can be extended to the coupling of heterocyclic halides like chloropyrazine with a range of amines, including primary and secondary alkylamines. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. Highly regioselective Buchwald-Hartwig amination has been demonstrated at the C-2 position of 2,4-dichloropyridine, a related nitrogen-containing heterocycle, with various anilines researchgate.net. This suggests that a similar selective amination of a chloropyrazine with an aniline (B41778) could be achieved to produce N-arylpyrazin-2-amines. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed.

Reductive amination provides an alternative route to N-substituted pyrazine amines by forming the C-N bond through the reduction of an intermediate imine. This method typically involves the reaction of a pyrazine aldehyde or ketone with an amine, followed by reduction of the resulting imine in situ or in a separate step.

For the synthesis of this compound, this would involve the reaction of pyrazine-2-carbaldehyde (B1279537) with cyclopentylamine to form an imine, which is then reduced to the target secondary amine. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing imines in the presence of carbonyl groups. Catalytic hydrogenation over a metal catalyst is another viable reduction method mdpi.com. Reductive amination has been successfully applied to aromatic aldehydes with amines like n-butylamine and benzylamine, achieving high yields of the corresponding secondary amines mdpi.comresearchgate.net. This established methodology is directly applicable to the synthesis of N-alkylpyrazin-2-amines.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over carbonyls, effective under mildly acidic conditions. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, often used for a wide range of aldehydes and ketones. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" method, often provides high yields. |

Biological Activity and Mechanistic Investigations of N Cyclopentylpyrazin 2 Amine Derivatives in Preclinical Models

Anticoagulant Activity through Serine Protease Inhibition.nih.govacs.org

N-Cyclopentylpyrazin-2-amine derivatives have demonstrated notable anticoagulant properties by inhibiting serine proteases crucial to the blood coagulation cascade. nih.govacs.org This targeted inhibition offers a promising avenue for the development of novel antithrombotic therapies.

Inhibition of Blood Coagulation Factor XIIa (FXIIa).nih.govacs.orgmdpi.com

A key area of investigation has been the inhibition of Factor XIIa (FXIIa), a serine protease that initiates the intrinsic pathway of coagulation. nih.govacs.orgbloodresearch.or.krgeekymedics.comnih.gov The inhibition of FXIIa is a particularly attractive strategy for anticoagulation because its deficiency does not appear to impair normal hemostasis, potentially leading to a lower risk of bleeding complications compared to traditional anticoagulants. nih.govmdpi.com

The potency of this compound derivatives as FXIIa inhibitors has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values. Structure-activity relationship studies have revealed that modifications to the pyrazine (B50134) scaffold significantly impact inhibitory activity.

For instance, the introduction of an amide moiety and variations in its substituents have been shown to modulate FXIIa inhibition. nih.govacs.org While some substitutions, such as short or bulky non-cyclic alkanes, led to reduced potency, others, like long and flexible aliphatic N-butylamide and N-pentylamide fragments, resulted in compounds with IC50 values in the nanomolar range. nih.govacs.org Specifically, compounds 5e and 5f exhibited IC50 values of 78 nM and 74 nM, respectively, for FXIIa inhibition. nih.govacs.org Further optimization, including the transition to quinoxaline-substituted aminotriazoles, yielded even more potent inhibitors. For example, the 1-naphthoylated aminotriazole 33b was identified as a highly potent FXIIa inhibitor with an IC50 value of 28 nM. nih.govacs.org

Conversely, certain modifications led to a decrease in FXIIa inhibitory activity. For example, the introduction of N-phenylamide (5t ) and N-phenylethylamide (5v ) residues resulted in a 2- to 3-fold decrease in potency. nih.govacs.org The unsubstituted pyrazine derivative 18 showed an IC50 for FXIIa of 441 nM. acs.org

Table 1: IC50 Values of Selected this compound Derivatives against FXIIa

| Compound | Modification | IC50 (nM) for FXIIa |

|---|---|---|

| 5e | N-butylamide | 78 |

| 5f | N-pentylamide | 74 |

| 33b | 1-naphthoylated aminotriazole | 28 |

| 5t | N-phenylamide | >1000 |

| 5v | N-phenylethylamide | >1000 |

| 18 | Unsubstituted pyrazine | 441 |

| 23 | 1-naphthoyl moiety | 43 |

| 24 | 2-iodophenylacetic acid fragment | 57 |

Mass-shift experiments and molecular modeling studies have provided strong evidence for a covalent mechanism of inhibition of FXIIa by these pyrazine derivatives. nih.govacs.org This covalent interaction involves the formation of a bond between the inhibitor and the active site of the enzyme, leading to its inactivation. This "serine-trapping" mechanism is a key feature of their inhibitory action. researchgate.net

Thrombin Inhibition Profiles.nih.govacs.org

In addition to FXIIa, the inhibitory activity of this compound derivatives against thrombin (Factor IIa), another critical serine protease in the coagulation cascade, has been evaluated. nih.govacs.org The selectivity of these compounds for FXIIa over thrombin is a crucial factor in developing safer anticoagulants.

While some derivatives exhibit potent thrombin inhibition, others show significant selectivity for FXIIa. For example, compound 33b , a potent FXIIa inhibitor, displayed about 20-fold selectivity for FXIIa over chymotrypsin (B1334515) and no significant inhibition of thrombin. nih.govacs.org In contrast, the morpholine-substituted aminotriazole 5r and the N-phenylamide derivative 5t were found to be potent and selective thrombin inhibitors, with IC50 values of 53 nM and 41 nM, respectively, while showing much weaker inhibition of FXIIa. nih.govacs.org The introduction of an unsubstituted amide moiety in compound 5a resulted in a 10-fold lower IC50 value for thrombin compared to FXIIa, indicating a preference for thrombin inhibition. nih.govacs.org

Table 2: Thrombin Inhibition Profiles of Selected this compound Derivatives

| Compound | IC50 (nM) for Thrombin | IC50 (nM) for FXIIa | Selectivity (FXIIa/Thrombin) |

|---|---|---|---|

| 33b | >1000 | 28 | >35 |

| 5r | 53 | 3300 | 0.016 |

| 5t | 41 | 1500 | 0.027 |

| 5a | 101 | 1000 | 0.101 |

Impact on Intrinsic Blood Coagulation Pathway in Plasma Models.nih.govacs.org

The anticoagulant effects of this compound derivatives have been confirmed in in vitro plasma coagulation assays, such as the activated partial thromboplastin (B12709170) time (aPTT) test, which primarily assesses the intrinsic and common pathways of coagulation. nih.govacs.org Developed aminotriazoles demonstrated anticoagulant properties by primarily affecting the intrinsic blood coagulation pathway. nih.govacs.org For instance, the secondary amide 13i , the most potent FXIIa inhibitor in its series, was shown to prolong the aPTT by 1.3-fold. nih.govacs.org These findings support the potential of these compounds to act as anticoagulants by targeting the intrinsic pathway. nih.govacs.org

Modulation of Protein Kinase Activity and Anti-inflammatory Mechanisms.nih.govnih.govdovepress.com

Beyond their anticoagulant effects, derivatives of pyrazine and the related pyrimidine (B1678525) structures have been investigated for their ability to modulate protein kinase activity and exert anti-inflammatory effects. nih.govnih.govdovepress.comnih.govmdpi.comnih.govnih.govfrontiersin.org Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. uliege.bemdpi.com

The anti-inflammatory properties of pyrimidine derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. nih.govnih.govdovepress.com Some pyrimidine-based compounds have been developed as anti-inflammatory drugs that function by suppressing COX-1 and COX-2 activity. nih.gov Furthermore, certain pyrazine compounds have been explored as inhibitors of phosphodiesterase 10 (PDE10), an enzyme involved in cellular signaling pathways. google.com The modulation of such signaling pathways, including those involving protein kinases, can have a significant impact on inflammatory processes. nih.govmdpi.comfrontiersin.org While direct studies on the anti-inflammatory mechanisms of this compound itself are less common, the broader class of pyrazine and pyrimidine derivatives shows a clear potential for modulating protein kinase activity and inflammation. nih.govnih.govnih.govgoogle.comrjeid.com

Evaluation as a Multi-Protein Kinase Inhibitor (e.g., KMU-11342 related studies)

A derivative of this compound, known as KMU-11342, has been identified as a potent multi-protein kinase inhibitor. nih.govmedchemexpress.com This compound, synthesized from 5-bromoisatin (B120047) and 6-chloro-N-cyclopentylpyrazin-2-amine, demonstrates significant inhibitory activity against a panel of inflammatory protein kinases. nih.govspringermedizin.de Kinase screening has revealed that at a concentration of 1 µM, KMU-11342 can substantially inhibit the activity of several key kinases involved in inflammatory pathways. nih.gov

The inhibitory effects of KMU-11342 on various kinases are detailed in the table below.

| Kinase | Percent Inhibition at 1 µM |

| IKKα(h) | 98% |

| IKKβ(h) | 53% |

| JAK1(h) | 76% |

| JAK2(h) | 79% |

| JAK3(h) | 99% |

| MAPK1(h) | 97% |

| JNK3(h) | 94% |

| TAK1(h) | 71% |

| TYK2(h) | 93% |

| Data sourced from a kinase panel screening of KMU-11342. nih.gov |

This broad-spectrum inhibition of inflammatory kinases underscores the potential of KMU-11342 as a therapeutic agent for inflammatory conditions like rheumatoid arthritis. nih.govnih.gov

Anti-inflammatory Mechanisms in Cellular Models

The anti-inflammatory properties of this compound derivatives, particularly KMU-11342, have been investigated in various cellular models, revealing their impact on key inflammatory pathways. nih.govnih.gov

In human rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), which are crucial mediators of joint destruction in rheumatoid arthritis, KMU-11342 has shown significant anti-inflammatory effects. nih.govnih.govnih.gov The compound effectively inhibits the lipopolysaccharide (LPS)-induced upregulation of pro-inflammatory cytokines, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.gov

Furthermore, KMU-11342 was found to suppress the activation of the TAK1-NF-κB-NLRP3 inflammasome pathway in RA-FLS. nih.gov It inhibited the phosphorylation of IKKα/β and the nuclear translocation of NF-κB p65, key steps in the NF-κB signaling cascade. nih.gov The compound also attenuated the upregulation of NLR family pyrin domain containing 3 (NLRP3) and the subsequent cleavage of caspase-1. nih.gov

Osteoclasts, the cells responsible for bone resorption, play a critical role in the joint erosion seen in rheumatoid arthritis. researchgate.netnih.govplos.org The murine macrophage cell line RAW264.7 is a widely used model for studying osteoclast differentiation. researchgate.netnih.govplos.org

KMU-11342 has been shown to hinder the differentiation of RAW264.7 cells into mature osteoclasts. nih.gov Specifically, it suppresses the RANKL (Receptor Activator of Nuclear Factor κB Ligand)-induced activation of factors essential for osteoclastogenesis. nih.gov This includes the inhibition of tartrate-resistant acid phosphatase (TRAP), a hallmark enzyme of osteoclasts, and the downregulation of key osteoclast-associated genes such as cathepsin K, c-Fos, and nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1). nih.govfrontiersin.org

The inhibitory effects of KMU-11342 on osteoclast differentiation factors are summarized below.

| Osteoclast Differentiation Factor | Effect of KMU-11342 |

| TRAP (RANKL-induced) | Hindered activation |

| Cathepsin K | Hindered activation |

| NFATc-1 | Hindered activation |

| c-Fos | Hindered activation |

| Data from studies on RAW264.7 cells. nih.gov |

Antiparasitic Efficacy

Derivatives of this compound have also been investigated for their potential as antiparasitic agents, particularly against the protozoan parasite Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness). acs.orgnih.govplos.org

A class of compounds known as pyrazine carboxamides, which includes this compound derivatives, has demonstrated potent activity against Trypanosoma brucei brucei in whole-organism high-throughput screening. acs.orgacs.org These compounds have shown efficacy in the submicromolar to nanomolar range. acs.orgacs.org

For instance, one of the lead compounds from this class exhibited an EC50 value as low as 25 nM against T. b. brucei. acs.org Importantly, these compounds displayed high selectivity, being over 1500 times less toxic to mammalian L6 and HEK293 cell lines. acs.org The most potent compounds in this series also showed excellent correlation in activity against the human infective subspecies, Trypanosoma brucei rhodesiense, with one compound having an EC50 of 24 nM. acs.orgacs.org

Structure-activity relationship (SAR) studies around the pyrazine carboxamide core have provided insights into the features that govern their trypanocidal potency. acs.orgacs.org

The nature of the amide substituent has been found to be a critical determinant of activity. acs.org For example, increasing the hydrophobicity of the alkylamide from a sec-butyl group to a cyclopentylamide resulted in a two-fold improvement in activity. acs.org This suggests that a branched aliphatic group that fits within a hydrophobic pocket of the biological target is highly favored. acs.org Conversely, shortening the alkyl chain or introducing bulky or planar aromatic groups at this position leads to a loss of activity. acs.org Attempts to introduce solubilizing groups in this region also resulted in a significant decrease in potency. acs.org

The presence of a secondary amide (NH) appears to be important, as tertiary amides showed a large loss of activity, suggesting a potential role in hydrogen bonding with the target. acs.org

Substitutions on the aryl ring of the pyrazine core also influence activity. acs.org Preferred substitutions for enhanced potency included 2-cyano, 3-methyl, and 4-fluoro groups. acs.org However, the SAR is complex, as the effects of substituents can be influenced by their position on the ring. acs.org

Exploration of Other Biological Activities of Related Pyrazine/Amine Scaffolds

While the primary focus may be on a specific therapeutic area, the inherent chemical versatility of pyrazine and amine scaffolds has prompted broader investigations into their biological potential. These explorations have revealed a range of activities in preclinical models, spanning enzyme inhibition, antimicrobial effects, anticancer modulation, and antioxidant properties. Pyrazine-based compounds are recognized for a wide array of pharmacological effects, including but not limited to anticancer, antibacterial, antioxidant, and anti-inflammatory activities. tandfonline.comnih.govmdpi.com This section details the findings from studies on various pyrazine derivatives, distinct from but related to the this compound core, highlighting the diverse therapeutic avenues these scaffolds may represent.

Beta-Glucuronidase Inhibition

The inhibition of bacterial beta-glucuronidase (βG) is a therapeutic strategy aimed at mitigating the toxicity of certain drugs, particularly chemotherapy agents that are reactivated in the intestine. nih.gov Research into related heterocyclic structures has identified pyrazolo[4,3-c]quinolines as a new class of potent and specific inhibitors of bacterial βG. nih.gov

A key finding is that the inhibitory action of these compounds is pH-dependent. nih.gov Structure-activity relationship (SAR) studies led to the identification of promising lead compounds. nih.gov For instance, the inhibitory effects of one potent derivative against E. coli βG were observed to diminish at a lower pH, suggesting that the interaction is more favorable at a neutral pH due to the surface charges within the enzyme's active pocket. nih.gov This discovery offers valuable insights for developing inhibitors that can reduce drug-induced toxicity. nih.gov Additionally, other heterocyclic systems like quinoline (B57606) derivatives have been noted for their potential to inhibit β-Glucuronidase. ajgreenchem.comajgreenchem.com

Table 1: Beta-Glucuronidase Inhibition by Related Heterocyclic Scaffolds

| Compound Class | Key Findings | Mechanism of Action | Source(s) |

|---|---|---|---|

| Pyrazolo[4,3-c]quinolines | Identified as a new class of potent, specific inhibitors of bacterial β-glucuronidase. | Inhibition is pH-dependent, with greater efficacy at neutral pH due to favorable enzyme surface charge interactions. | nih.gov |

| Quinoline Derivatives | Noted to have inhibitory potential against β-glucuronidase. | General inhibitory potential mentioned. | ajgreenchem.comajgreenchem.com |

Broad-Spectrum Antimicrobial Properties (Antibacterial, Antifungal)

The pyrazine scaffold is a fundamental component in a variety of compounds demonstrating significant antimicrobial activity against a wide range of pathogens. researchgate.netresearchgate.net These activities are observed in both naturally occurring and synthetic pyrazine derivatives.

Antibacterial Activity: Numerous studies have confirmed the antibacterial potential of pyrazine compounds. A series of novel triazolo[4,3-a]pyrazine derivatives showed moderate to good activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. mdpi.com One compound in this series exhibited superior antibacterial activity comparable to the first-line agent ampicillin. mdpi.com Similarly, salicylanilide (B1680751) pyrazine-2-carboxylates have demonstrated significant efficacy against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Naturally occurring pyrazine-alkylguanidine metabolites, known as crossiellidines, also exhibit remarkable, broad-spectrum antibacterial activity. acs.orgacs.org Other examples include pyrazine derivatives with an amidoxime (B1450833) moiety and pyrido[2,3-b]pyrazine (B189457) derivatives, which have shown activity against various bacterial strains. ptfarm.plimist.ma

Antifungal Activity: The antifungal properties of pyrazine-based molecules are also well-documented. Pyrazine analogs of chalcones have been tested, with nitro-substituted derivatives showing in vitro activity against Trichophyton mentagrophytes comparable to fluconazole. nih.gov A series of 2-(phenylcarbamoyl)phenyl pyrazine-2-carboxylates were active against tested fungal strains, particularly molds. nih.gov Furthermore, pyrrolo[1,2-a]pyrazines have been investigated as potent antifungal agents against several Candida species. mdpi.com Studies on 5-(Pyrazin-2-yl) 1,3,4-oxadiazol-2-amine (B1211921) derivatives also confirmed their capability to act against both bacterial and fungal strains. rjptonline.org

Broad-Spectrum Activity: Certain pyrazines are noted for their activity against a diverse array of microbial pathogens. The volatile organic compound 2,5-bis(1-methylethyl)-pyrazine is known for its broad-spectrum antimicrobial effects. knaw.nlnih.gov Other synthetic volatile pyrazines, such as 2,5-dimethyl pyrazine and 2-methyl pyrazine, have shown inhibitory activity against oomycetes, fungi, and bacteria. tandfonline.com

Table 2: Antimicrobial Activity of Various Pyrazine/Amine Scaffolds

| Compound Class/Derivative | Example Compound(s) | Target Organism(s) | Key Finding(s) | Source(s) |

|---|---|---|---|---|

| Triazolo[4,3-a]pyrazines | Compound 2e | S. aureus, E. coli | Exhibited superior antibacterial activities (MICs: 32 µg/mL and 16 µg/mL, respectively), comparable to ampicillin. | mdpi.com |

| Salicylanilide pyrazine-2-carboxylates | 5-chloro-2-(3-chlorophenylcarbamoyl)phenyl pyrazine-2-carboxylate | Gram-positive bacteria (incl. MRSA), Fungi | Significant antibacterial activity (MIC ≥ 0.98 μmol/L); also active against mould strains (MIC ≥ 1.95 μmol/L). | nih.gov |

| Pyrazine Chalcone (B49325) Analogs | Nitro-substituted derivatives | Trichophyton mentagrophytes | In vitro activity was comparable to that of fluconazole. | nih.gov |

| Crossiellidines | Crossiellidines A–F | K. pneumoniae (ESKAPE pathogen) | Displayed remarkable, broad-spectrum antibacterial activity. | acs.orgacs.org |

| Volatile Pyrazines | 2,5-bis(1-methylethyl)-pyrazine | Bacteria and Fungi | Known for broad-spectrum antimicrobial activity. | knaw.nlnih.gov |

| Pyrrolo[1,2-a]pyrazines | Not specified | Candida spp. | Evaluated for potent antifungal activity. | mdpi.com |

Potential Anticancer Modulatory Effects in Cell-Based Assays

The pyrazine core is a privileged scaffold in the design of novel anticancer agents, with derivatives showing activity against a multitude of cancer cell lines through various mechanisms of action. nih.govbohrium.com

Research has led to the synthesis of novel Current time information in Bangalore, IN.mdpi.comnih.govtriazolo[4,3-a]pyrazine derivatives that function as dual inhibitors of c-Met and VEGFR-2 kinases. nih.gov One promising compound from this series, 17l , demonstrated excellent antiproliferative effects against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC₅₀ values in the low micromolar range. nih.gov Another class, imidazo[1,2-a]pyrazine (B1224502) derivatives, were identified as potent CDK9 inhibitors. mdpi.com The most active compound, 3c , showed significant cytotoxicity against breast cancer (MCF-7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K562) cell lines. mdpi.com

Furthermore, pyrazinoic acid derivatives have been explored for their cytotoxic potential. scispace.com Compound P16 from this series displayed moderate cytotoxicity against A549, MCF-7, and HT-29 (colon) cell lines and was shown to induce apoptosis. scispace.com In a different approach, cyclometalated gold(III) complexes incorporating pyrazine-based ligands were synthesized. nih.govacs.org One such complex, 2 , proved to be the most effective against HL60 (leukemia), MCF-7, and A549 cell lines, with IC₅₀ values reaching submicromolar levels. nih.govacs.org These studies underscore the broad potential of pyrazine-containing molecules in oncology research. mdpi.comrsc.org

Table 3: Anticancer Activity of Various Pyrazine Scaffolds in Cell-Based Assays

| Compound Class/Derivative | Example Compound | Cancer Cell Line(s) | Molecular Target(s) / Mechanism | Activity (IC₅₀) | Source(s) |

|---|---|---|---|---|---|

| Current time information in Bangalore, IN.mdpi.comnih.govTriazolo[4,3-a]pyrazines | 17l | A549, MCF-7, HeLa | c-Met, VEGFR-2 | 0.98 µM, 1.05 µM, 1.28 µM | nih.gov |

| Imidazo[1,2-a]pyrazines | 3c | MCF-7, HCT116, K562 | CDK9 | Average IC₅₀ of 6.66 µM | mdpi.com |

| Pyrazinoic Acid Derivatives | P16 | A549, MCF-7, HT-29 | Apoptosis induction, DNA cleavage | 6.11 µM, 10.64 µM, 14.92 µM | scispace.com |

| (C^Npz^C)Au(III) Carbene Complexes | 2 | HL60, MCF-7, A549 | DNA G-quadruplex stabilization, MDM2-p53 inhibition | Submicromolar levels (e.g., 0.19 µM on HL60) | nih.govacs.org |

| 3-Amino-pyrazine-2-carboxamides | 18i | Multiple cancer cell lines | Pan-FGFR inhibitor | Potent antitumor activity | acs.org |

Antioxidant Activity

The pyrazine ring is a component of various molecules that exhibit significant antioxidant and radical scavenging properties. nih.gov These properties are often associated with their ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS).

A study of synthetic chalcone derivatives featuring an alkyl-substituted pyrazine heterocycle evaluated their potential for radical scavenging. nih.govmdpi.com Among 26 compounds, three guaiacyl-substituted derivatives, 4a , 4c , and 4e , showed notable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•) radical scavenging activity, which was attributed to a single electron transfer followed by a proton transfer (SET-PT) mechanism. nih.govmdpi.comnih.gov Although weaker than the reference Vitamin C, these compounds were identified as potent radical scavengers. mdpi.comnih.gov

In another line of research, a series of imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their antioxidant capacity. tsijournals.com Several compounds from this series, including 5d , 5h , and 6b , were found to possess promising antioxidant activity comparable to the standard ascorbic acid (vitamin C). tsijournals.com Furthermore, research into 2,6-diaminopyrazine derivatives revealed them to be powerful antioxidants, with activity superior to reference antioxidants like vitamin E and trolox. researchgate.net The strong antioxidant properties of these 2,6-diaminopyrazines were noted to be independent of the presence of hydroxyl groups, indicating a distinct reaction mechanism from other pyrazine derivatives. researchgate.net

Table 4: Antioxidant Activity of Various Pyrazine Scaffolds

| Compound Class/Derivative | Example Compound(s) | Assay Type | Key Finding(s) / Activity (IC₅₀) | Source(s) |

|---|---|---|---|---|

| Pyrazine Analogs of Chalcones | 4c , 4e | DPPH• Radical Scavenging | Displayed significant radical scavenging potential with IC₅₀ values of 39 µM and 46 µM, respectively. | mdpi.comnih.gov |

| Imidazo[1,2-a]pyrazines | 5d , 5h , 6b | Antioxidant Assay (unspecified) | Exhibited promising antioxidant activity comparable to standard ascorbic acid. IC₅₀ values ranged from 28.1 to 8.54 μM for the series. | tsijournals.com |

| 2,6-Diaminopyrazines | Catechol-substituted diamino-pyrazines | AAPH-induced linoleate (B1235992) peroxidation | Showed antioxidant properties superior to reference antioxidants like epigallocatechin gallate, vitamin E, and trolox. | researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Biological Potency

The pyrazine (B50134) ring , a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a critical pharmacophore found in numerous biologically active compounds. mdpi.com Its electron-deficient nature and ability to participate in hydrogen bonding and other non-covalent interactions are key to its function. unina.itresearchgate.net In many contexts, the pyrazine moiety serves as a bioisosteric replacement for other aromatic rings, offering advantages in terms of metabolic stability and solubility. mdpi.com The nitrogen atoms can act as hydrogen bond acceptors, orienting the molecule within a receptor's binding site. unina.itresearchgate.net

The secondary amine linker provides a crucial point of connection and contributes to the molecule's polarity and hydrogen-bonding capacity. The hydrogen atom on the amine is a potential hydrogen bond donor, which can be vital for anchoring the ligand to its target protein. unina.itresearchgate.net The flexibility of this linker allows the cyclopentyl group to adopt an optimal conformation for binding.

The N-cyclopentyl group is a key feature influencing the lipophilicity and steric profile of the molecule. This lipophilic group can engage in van der Waals and hydrophobic interactions within a binding pocket. nih.gov The size and conformation of the cyclopentyl ring are often critical for fitting into specific hydrophobic subpockets of a target protein, thereby contributing significantly to binding affinity. nih.gov

Impact of Substituent Modifications on Target Interaction and Selectivity

Modifications to the N-cyclopentylpyrazin-2-amine structure have been explored to enhance potency and selectivity. These changes can be broadly categorized into modifications of the pyrazine ring and alterations of the N-substituent.

Pyrazine Ring Substitutions: The introduction of substituents onto the pyrazine ring can dramatically alter a compound's electronic properties, steric profile, and metabolic stability. For instance, in related pyrazinecarboxamide series, the addition of a chlorine atom to the pyrazine ring has been shown to increase antitubercular activity. japsonline.comresearchgate.net Similarly, the placement of bulky groups like a tert-butyl group can influence activity, as seen in studies of substituted pyrazinecarboxamides where it affected antifungal and photosynthesis-inhibiting properties. mdpi.com

The following table illustrates the effect of pyrazine ring substitution on the antimycobacterial activity of some pyrazinecarboxamide derivatives.

| Compound | Pyrazine Ring Substituent | N-Substituent | Activity (% Inhibition of M. tuberculosis) |

| 16 | - | 3,5-dibromo-4-hydroxyphenyl | 54-72% |

| 17 | - | 3,5-dibromo-4-hydroxyphenyl | 54-72% |

| 18 | 5-tert-butyl-6-chloro | 3,5-dibromo-4-hydroxyphenyl | 72% |

Data sourced from a study on substituted pyrazinecarboxamides and their biological evaluation. mdpi.com

N-Substituent Modifications: Altering the cyclopentyl group can have a profound impact on target binding and selectivity. The size and nature of the cycloalkyl group are often finely tuned for optimal interaction. In studies of artificial carbohydrate receptors, the substitution of a cyclopentyl group with a cyclohexyl group led to better binding results, indicating the importance of ring size for receptor efficiency. mdpi.com In the context of angiotensin II receptor blockers, the cyclopentyl group of irbesartan (B333) was found to form a strong hydrophobic interaction with a specific tyrosine residue in the receptor, contributing to its high binding affinity and slow dissociation rate compared to analogs with different substituents. nih.gov

The table below shows how modifications to the N-alkyl substituent in a series of oxazolo[3,4-a]pyrazine derivatives affected their potency as NPSR antagonists.

| Compound | N-Alkyl Substituent | Potency (pKB) |

| 1 | - | - |

| 17 | Methyl | ~10-fold reduction vs 1 |

| 18 | Isopropyl | ~10-fold reduction vs 1 |

| 19 | Bulky branched alkyl | More detrimental than methyl/isopropyl |

| 20 | Benzyl (B1604629) | More detrimental than methyl/isopropyl |

| 21 | L-phenylglycine | Most active in series |

Data sourced from SAR studies on oxazolo[3,4-a]pyrazine derivatives. unipd.itacs.org

Role of Cyclic and Aromatic Moieties in Pharmacological Profile

The interplay between the cyclic cyclopentyl group and the aromatic pyrazine ring is fundamental to the pharmacological profile of this compound.

The aromatic pyrazine ring is a common feature in many classes of inhibitors, including kinase inhibitors. nih.gov Its ability to form pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding site is a well-established mechanism for enhancing binding affinity. The nitrogen atoms in the pyrazine ring can also form crucial hydrogen bonds that provide specificity. unina.itresearchgate.net In a series of imidazo[1,2-a]pyrazine (B1224502) derivatives, the combination of a pyrazine ring with other aromatic moieties was found to enhance interactions with cancer targets, likely through additional hydrogen bonding opportunities. researchgate.net

The cyclic cyclopentyl moiety primarily contributes through hydrophobic interactions. nih.gov The conformational rigidity of the cyclopentyl ring, compared to a linear alkyl chain of similar size, can be advantageous. This rigidity reduces the entropic penalty upon binding, as there is less conformational freedom to be lost. nih.gov The specific shape of the cyclopentyl group can be critical for achieving selectivity for a particular target over closely related ones. For example, in the development of inhibitors for diacylglycerol acyltransferase 1 (DGAT1), the optimization of a phenylcyclohexylacetic acid moiety was key to achieving potency and selectivity. acs.org

The combination of a flat aromatic system with a three-dimensional cyclic group allows the molecule to probe different regions of a binding site simultaneously, often leading to a synergistic effect on binding affinity.

Rational Design Strategies for Enhanced Activity

Rational drug design strategies for this compound analogs aim to optimize their interaction with a specific biological target by leveraging an understanding of the SAR. These strategies often involve computational methods and structure-based design. escholarship.orgnih.gov

One common approach is scaffold hopping , where the pyrazine ring might be replaced with other heterocyclic systems to explore different interaction patterns while maintaining key binding features. Another strategy is substituent optimization , where the cyclopentyl group is systematically modified to improve hydrophobic interactions or introduce new interactions. For instance, replacing the cyclopentyl group with other cyclic or acyclic moieties can be explored to better fit the target's binding pocket.

In the rational design of FGFR kinase inhibitors based on a 5H-pyrrolo[2,3-b]pyrazine scaffold, optimization was guided by the co-crystal structure of a lead compound with the target enzyme. nih.gov This structure-based approach allowed for the targeted modification of the scaffold to enhance potency and selectivity. Similarly, for DGAT1 inhibitors, a rational design approach led to the discovery of a clinical candidate by optimizing a series of pyrazinecarboxamides to improve potency, selectivity, and pharmacokinetic properties. acs.org

The table below outlines some rational design strategies and their potential outcomes for modifying this compound.

| Strategy | Modification Example | Desired Outcome |

| Pyrazine Ring Modification | Introduction of a halogen (e.g., Cl) | Enhanced potency, altered electronics |

| N-Substituent Optimization | Replacement of cyclopentyl with cyclohexyl or a phenyl-containing group | Improved hydrophobic interactions, increased binding affinity |

| Linker Modification | Introducing rigidity or flexibility to the amine linker | Optimal positioning of the terminal group |

| Bioisosteric Replacement | Replacing the pyrazine with a pyridine (B92270) or pyrimidine (B1678525) | Improved ADME properties, novel intellectual property |

These strategies, informed by detailed SAR studies, are instrumental in the development of novel and effective therapeutic agents based on the this compound scaffold.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of small molecule ligands to the active sites of proteins and enzymes.

Molecular docking simulations have been effectively utilized to study derivatives of N-cyclopentylpyrazin-2-amine, particularly in the context of enzyme inhibition. These studies provide critical information on how these compounds orient themselves within the binding pockets of target enzymes, which is fundamental for structure-based drug design.

FXIIa and Thrombin: Research into amide-functionalized 1,2,4-triazol-5-amines, which incorporate the N-cyclopentylpyrazine moiety, has demonstrated their potential as inhibitors of blood coagulation factors like Factor XIIa (FXIIa) and thrombin. nih.govacs.org Docking studies of these complex derivatives have been crucial in elucidating their binding mechanisms. For instance, the introduction of an amide group allows these compounds to access and interact with binding sites in FXIIa and thrombin that were not addressed by simpler, non-functionalized aminotriazoles. nih.govacs.org One derivative, 3-(5-Amino-1-benzoyl-1H-1,2,4-triazol-3-yl)-N-cyclopentylpyrazine-2-carboxamide, was synthesized and evaluated within a series of compounds targeting these enzymes. nih.govacs.org The inhibitory activities of related compounds in this series highlight the role of specific substitutions in achieving potency and selectivity. nih.govacs.org For example, a quinoxaline-derived aminotriazole with an N-butylamide moiety was found to inhibit FXIIa with an IC50 value of 28 nM, while a phenylamide-derived aminotriazole inhibited thrombin with an IC50 of 41 nM. nih.govacs.org

β-Glucuronidase, COX-2, and HER Enzyme: While molecular docking is a common strategy to identify inhibitors for enzymes like β-glucuronidase, Cyclooxygenase-2 (COX-2), and Human Epidermal Growth Factor Receptor (HER) enzymes, specific studies focusing on this compound are not extensively documented in the available literature. However, the principles of docking are broadly applicable. For instance, studies on other heterocyclic compounds targeting COX-2 reveal that inhibitory potency and selectivity are often attributed to the ability of the ligand to fit into the enzyme's active site and form key interactions with specific amino acid residues like His90. nih.gov Similarly, docking studies against β-glucuronidase have shown that the number of hydrogen bonds formed between a ligand and the enzyme's active site correlates with inhibitory potential. nih.gov

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| Morpholine-substituted aminotriazole (5r) | Thrombin | 53 nM |

| Morpholine-substituted aminotriazole (5r) | FXIIa | 3.3 µM |

| N-phenylamide (5t) | Thrombin | 41 nM |

| N-phenylamide (5t) | FXIIa | 1.5 µM |

| Aminotriazole (23) | FXIIa | 43 nM |

| Aminotriazole (24) | FXIIa | 57 nM |

A critical component of molecular docking analysis is the detailed examination of the interactions that stabilize the ligand-target complex. This includes calculating interaction energies and mapping the network of hydrogen bonds.

In related pyrazine-amine structures, such as N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine, crystallographic studies have revealed the formation of extensive hydrogen bonding networks. nih.gov These networks involve intermolecular N—H⋯N hydrogen bonds that link molecules into dimers and chains, as well as intramolecular C—H⋯N hydrogen bonds that stabilize the molecular conformation. nih.gov Furthermore, non-covalent interactions like C—H⋯π and π–π stacking interactions contribute significantly to the formation of a three-dimensional supramolecular structure. nih.gov When applied to a ligand-enzyme complex, the analysis of these interactions is vital. Hydrogen bonds, in particular, are key determinants of binding specificity and affinity. The pyrazine (B50134) and amine nitrogens in this compound can act as hydrogen bond acceptors, while the amine hydrogen can act as a donor, allowing for a variety of potential interactions within an enzyme's active site.

| Interaction Type | Description | Potential Role in Binding |

|---|---|---|

| N—H⋯N Hydrogen Bond | Interaction between an amine hydrogen (donor) and a nitrogen atom (acceptor) in an amino acid residue. | Directional interaction that provides specificity and affinity. |

| C—H⋯N Hydrogen Bond | A weaker hydrogen bond involving a carbon-bound hydrogen and a nitrogen acceptor. | Contributes to the overall stability of the binding pose. |

| π–π Stacking | Interaction between the aromatic pyrazine ring and aromatic amino acid residues (e.g., Phe, Tyr, Trp). | Stabilizes the complex through orbital overlap. |

| C—H⋯π Interaction | Interaction between a C-H bond (from the cyclopentyl group or pyrazine ring) and an aromatic ring. | Adds to the binding energy and helps define orientation. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov In the context of ligand-target interactions, MD simulations complement the static picture provided by molecular docking. They can be used to assess the stability of a docked pose, explore the conformational flexibility of the ligand and the protein, and provide a more dynamic understanding of the binding process. mdpi.comnih.gov Although specific MD simulation studies for this compound are not prominent in the literature, the methodology is well-established. nih.govresearchgate.net An MD simulation would typically start with the docked complex of this compound in the enzyme's active site, which is then solvated in a water box to mimic physiological conditions. The simulation would then calculate the trajectories of atoms over a set period, allowing researchers to observe the stability of key interactions and any conformational changes that might occur.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.commdpi.com These predictive models are valuable for designing new compounds with improved potency. A 3D-QSAR study, for example, involves aligning a set of molecules and using statistical methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate their 3D properties (steric, electrostatic, hydrophobic fields) with their activity. nih.gov

While no specific QSAR models for this compound have been published, studies on other amine derivatives demonstrate the approach. mdpi.comnih.gov To develop a QSAR model for this compound, a dataset of this compound analogs with experimentally measured biological activities against a specific target would be required. The model could then identify which structural features—such as the size and properties of substituents on the pyrazine ring or modifications to the cyclopentyl group—are critical for activity, thereby guiding the synthesis of more effective molecules.

Theoretical Studies on Amine Reactivity and Reaction Mechanisms

Theoretical studies, often employing quantum chemistry methods like Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and reaction mechanisms of molecules. scholaris.ca For this compound, such studies could investigate the reactivity of the amine group. The pyrazine ring is an electron-withdrawing heterocycle, which influences the electron density and nucleophilicity of the exocyclic amine nitrogen. Theoretical calculations can quantify this effect and predict the molecule's behavior in chemical reactions, such as nucleophilic substitution or addition. mnstate.eduresearchgate.net These studies can model transition states and reaction energy profiles to elucidate mechanisms, for example, in its synthesis or metabolic pathways. scholaris.ca

Conclusion and Future Perspectives in N Cyclopentylpyrazin 2 Amine Research

Summary of Key Discoveries and Contributions

Direct research on N-cyclopentylpyrazin-2-amine is limited; however, the broader class of aminopyrazine derivatives has been a fruitful area of investigation, particularly in the development of kinase inhibitors. A notable discovery in this area is the identification of aminopyrazine-based compounds as inhibitors of the mitotic kinase Nek2. nih.gov These inhibitors were found to bind to an unusual, inactive "Tyr-down" conformation of the kinase, a mode of action that had not been previously observed with other kinase inhibitors. nih.gov This discovery underscores the potential for aminopyrazine scaffolds to generate highly specific inhibitors that target unique conformational states of enzymes. nih.gov

The aminopyrazine ring in these compounds typically forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. nih.gov The substituents on the pyrazine (B50134) ring are then positioned to explore other regions of the binding site, allowing for the fine-tuning of potency and selectivity. nih.gov For instance, the addition of a trimethoxyphenyl group to an aminopyrazine core led to hydrophobic interactions with specific amino acid residues (Ile14 and Gly92 in Nek2), enhancing the compound's potency. nih.gov

Furthermore, research into more complex heterocyclic systems incorporating pyrazine-like cores, such as imidazo[1,5-a]pyrazines and pyrrolo[2,3-d]pyrimidines, has yielded potent inhibitors of cyclin-dependent kinases (CDK4/6) and Bruton's tyrosine kinase (BTK). google.comgoogle.com These findings highlight the versatility of the pyrazine core as a pharmacophore in designing molecules that can modulate the activity of key enzymes involved in cell cycle regulation and signaling pathways.

Challenges and Opportunities in Derivatization and Application

The primary challenge in working with this compound lies in its derivatization. The reactivity of the amine group and the pyrazine ring must be carefully controlled to achieve selective modifications. The use of derivatizing reagents is a common strategy to enhance the analytical detection and modify the properties of amines, though this can present challenges such as analyte loss, byproduct formation, and increased sample preparation time. researchgate.net

Despite these challenges, significant opportunities exist for creating diverse libraries of this compound derivatives. The secondary amine provides a ready handle for acylation, alkylation, and other modifications to introduce a wide variety of functional groups. These modifications can be used to explore structure-activity relationships (SAR) and optimize properties such as solubility, metabolic stability, and target affinity.

The application of this compound derivatives is not limited to kinase inhibition. Research on related heterocyclic compounds, such as amidrazones containing a pyrazine moiety, has revealed a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. mdpi.commdpi.com This suggests that derivatives of this compound could also be explored for applications beyond oncology, potentially in infectious diseases and immunology.

Translational Research Prospects in Preclinical Drug Discovery (excluding human clinical trials)

The prospects for this compound in preclinical drug discovery are promising, particularly in the realm of kinase inhibitors. Kinases are a well-established class of drug targets, and numerous kinase inhibitors have been approved for the treatment of various diseases, primarily cancer. nih.gov The success of aminopyrazine-based compounds as Nek2 inhibitors provides a clear rationale for investigating this compound and its derivatives as potential anticancer agents. nih.gov

Preclinical evaluation of such compounds would involve a cascade of in vitro and in vivo studies. Initial screening would focus on assessing the inhibitory activity against a panel of kinases to determine potency and selectivity. Cell-based assays would then be used to evaluate the compound's ability to inhibit cancer cell proliferation and induce apoptosis. Promising candidates would subsequently be advanced into animal models to assess their efficacy and pharmacokinetic properties. For example, a preclinical study on a Nek2 inhibitor demonstrated its ability to inhibit autophosphorylation of the kinase in a cellular context. nih.gov

Beyond oncology, the potential antimicrobial and anti-inflammatory activities of this compound derivatives warrant preclinical investigation. This would involve testing against a panel of bacterial and fungal strains and in cell-based models of inflammation. The discovery of cyclohexene (B86901) derivatives from natural sources with activity against Mycobacterium tuberculosis and inflammatory cytokines provides a precedent for exploring cyclic moieties in this context. mdpi.com

Directions for Advanced Synthetic Methodologies and Mechanistic Elucidation

Future research should focus on developing efficient and versatile synthetic routes to this compound and its derivatives. While classical methods for amine and heterocycle synthesis are available, modern catalytic and combinatorial approaches could accelerate the discovery of novel compounds. For instance, catalyst- and additive-free methods for the synthesis of complex aniline (B41778) derivatives have been reported, showcasing a trend towards more sustainable and efficient chemical synthesis. nih.gov

Mechanistic elucidation of how these compounds interact with their biological targets will be crucial for rational drug design. X-ray crystallography and computational modeling can provide detailed insights into the binding modes of this compound derivatives within the active sites of their target enzymes. As demonstrated with the Nek2 inhibitors, such studies can reveal unique binding conformations and guide the design of next-generation compounds with improved properties. nih.gov

Furthermore, a deeper understanding of the structure-activity relationships is needed. By systematically modifying the cyclopentyl group and the pyrazine core, researchers can probe the specific interactions that govern potency and selectivity. This will require the synthesis and biological evaluation of a focused library of analogs, with the data being used to build predictive models for future drug design efforts.

Q & A

Q. Q1. What are the established synthetic routes for N-cyclopentylpyrazin-2-amine, and how do reaction conditions influence yield and purity?

Answer: The synthesis of pyrazin-2-amine derivatives typically involves nucleophilic substitution or catalytic coupling. For This compound, a two-step approach is common:

Amination of pyrazine : React pyrazine-2-carbonitrile with cyclopentylamine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >90% purity.

Critical factors :

- Excess cyclopentylamine (1.5–2.0 eq) minimizes side products like N,N-dicyclopentylpyrazin-2-amine.

- Temperature control avoids decomposition of the pyrazine core.

- Catalytic Pd/C or CuI may enhance regioselectivity in substituted analogs .

Table 1 : Comparison of synthetic methods

| Method | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct amination | DMF | None | 65–70 | 85–90 |

| Catalytic coupling | THF | Pd/C | 75–80 | 90–95 |

Q. Q2. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in this compound derivatives?

Answer:

- <sup>1</sup>H NMR : Key signals include:

- Pyrazine protons: δ 8.2–8.5 ppm (doublet, J = 2.5 Hz).

- Cyclopentyl CH2: δ 1.5–2.0 ppm (multiplet).

- NH proton: δ 5.5–6.0 ppm (broad, exchangeable).

- X-ray crystallography : Confirms bond angles and dihedral angles between the pyrazine ring and cyclopentyl group. ORTEP-3 software is recommended for visualizing thermal ellipsoids and hydrogen bonding .

- IR : Stretching vibrations for C=N (1650–1680 cm<sup>−1</sup>) and NH (3300–3400 cm<sup>−1</sup>).

Note : Contradictions in NH proton visibility (e.g., due to tautomerism) require variable-temperature NMR or deuterated solvents .

Advanced Research Questions

Q. Q3. What mechanistic insights explain contradictory reactivity of this compound in cross-coupling vs. alkylation reactions?

Answer: Divergent reactivity arises from electronic and steric effects:

- Cross-coupling (e.g., Suzuki) : The pyrazine ring’s electron-deficient nature facilitates oxidative addition with Pd(0), but steric hindrance from the cyclopentyl group reduces coupling efficiency at the C5 position.

- Alkylation : The NH group acts as a nucleophile in SN2 reactions with alkyl halides, but competing N-alkylation vs. C-alkylation depends on base strength (e.g., K2CO3 vs. NaH) .

Q. Experimental design :

- Use Hammett plots to correlate substituent effects on reaction rates.

- Monitor intermediates via <sup>13</sup>C NMR or in situ IR.

Q. Q4. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

Answer:

- DFT calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to assess bond dissociation energies (BDEs) for the N–Ccyclopentyl bond.

- MD simulations : Predict degradation pathways (e.g., hydrolysis at pH < 3 or > 10) by modeling solvation shells and protonation states .

- Validation : Compare with accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC monitoring .

Table 2 : Predicted vs. observed degradation products

| Condition | Predicted Product | Observed (HPLC) |

|---|---|---|

| pH 2, 60°C | Pyrazin-2-amine + cyclopentanol | 85% match |

| pH 12, 60°C | Pyrazine-2-ol | 78% match |

Q. Q5. What strategies reconcile conflicting bioactivity data for this compound in kinase inhibition assays?

Answer: Discrepancies may stem from:

Assay conditions : ATP concentration (1 mM vs. 10 µM) affects IC50 values.

Protein flexibility : Molecular docking studies reveal variable binding poses in JAK2 vs. EGFR kinases.

Metabolite interference : CYP3A4-mediated oxidation generates inactive N-oxide derivatives .

Q. Resolution :

Q. Q6. How do steric effects from the cyclopentyl group influence supramolecular interactions in metal complexes of this compound?

Answer: The cyclopentyl group induces:

- Distorted geometries : In Ni(II) or Co(II) complexes, the ligand adopts a trigonal bipyramidal coordination mode, confirmed by XANES/EXAFS.

- Reduced ligand lability : Compared to N-methyl analogs, cyclopentyl hinders solvent exchange (kex = 10<sup>3</sup> s<sup>−1</sup> vs. 10<sup>5</sup> s<sup>−1</sup>).

- Catalytic inactivity : Steric bulk prevents substrate access in Ullmann coupling, unlike smaller N-propyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.